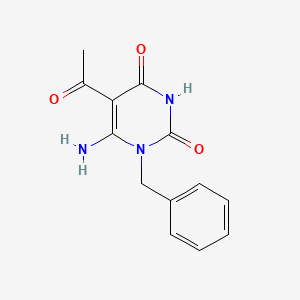

5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione

CAS No.: 725711-31-9

Cat. No.: VC4546265

Molecular Formula: C13H13N3O3

Molecular Weight: 259.265

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 725711-31-9 |

|---|---|

| Molecular Formula | C13H13N3O3 |

| Molecular Weight | 259.265 |

| IUPAC Name | 5-acetyl-6-amino-1-benzylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C13H13N3O3/c1-8(17)10-11(14)16(13(19)15-12(10)18)7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,18,19) |

| Standard InChI Key | OWYAXMSHYAJPHE-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |

Introduction

Synthesis Methods

The synthesis of 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione involves multi-step reactions, often starting from substituted pyrimidine precursors. Key methodologies include:

Nucleophilic Aromatic Substitution

A common approach involves displacing halogen atoms on pyrimidine rings with amines or other nucleophiles. For example, 2,4-dichloropyrimidine derivatives can react with benzylamine under basic conditions (e.g., -diisopropylethylamine) to introduce the benzyl group at the 1-position . Subsequent acetylation at the 5-position and amination at the 6-position yield the target compound. Microwave-assisted synthesis has also been employed to enhance reaction efficiency, achieving yields of up to 68% under optimized conditions .

Ring-Closure Reactions

Alternative routes utilize cyclocondensation reactions. For instance, reacting 1-(4-amino-2-substituted-5-pyrimidinyl)ethanone with acetylacetic esters (e.g., methyl acetoacetate) under microwave irradiation forms the pyrido[2,3-d]pyrimidine core . This method avoids competitive side reactions by leveraging differences in substituent reactivity, such as using methylsulfinyl groups to enhance selectivity .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzylation | Benzylamine, DIPEA, EtOH, 75–85°C, 3 h | 60–75% | |

| Acetylation | Acetyl chloride, SnCl₄, toluene, 0°C, 3 h | 62–68% | |

| Cyclocondensation | Microwave (700 W), 8–12 min | 68% |

Physicochemical Properties

The compound exhibits moderate solubility in polar organic solvents (e.g., dichloromethane, ethanol) but limited solubility in water due to its hydrophobic benzyl and acetyl groups . Key spectroscopic data include:

-

¹H NMR (DMSO-d₆): δ 12.04 (s, 1H, NH), 8.34 (d, J = 1.6 Hz, 1H), 7.31–7.65 (m, aromatic protons), 2.44 (s, 3H, acetyl) .

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, consistent with thermally stable heterocyclic systems .

Biological Activity

Enzyme Inhibition

Applications in Medicinal Chemistry

Anticancer Agents

The compound’s pyrimidine core is a key pharmacophore in kinase inhibitors. For example, palbociclib—a CDK4/6 inhibitor—shares structural motifs with this derivative, suggesting potential antiproliferative activity . Modifications at the 6-position (e.g., introducing halogenated benzyl groups) could further optimize pharmacokinetic properties .

Neuroprotective Agents

By inhibiting Aβ aggregation, this compound may mitigate neurotoxicity in Alzheimer’s models . Molecular docking studies reveal hydrogen bonding interactions with Aβ fibrils, stabilizing non-toxic conformations .

Recent Research and Developments

Recent advances focus on optimizing synthetic routes and exploring new therapeutic targets. For instance:

-

Asymmetric Hydrogenation: Enantioselective reduction of 5-acetylpyrimidines using chiral catalysts has achieved >90% enantiomeric excess, enabling access to stereochemically pure derivatives .

-

Hybrid Molecules: Conjugating this compound with NSAIDs (e.g., ibuprofen) enhances anti-inflammatory and neuroprotective effects in preclinical models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume